2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a trifluoromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.
Condensation with Trifluoromethylbenzaldehyde: The final step involves the condensation of the triazole-sulfanyl intermediate with 4-(trifluoromethyl)benzaldehyde to form the desired acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and other functional groups can be reduced under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The triazole ring and the trifluoromethylphenyl group are key structural elements that contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole Derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
Suberanilic Acid: Known for its antibacterial activity and multi-targeted mechanism of action.
Uniqueness
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is unique due to its combination of a triazole ring, a sulfanyl group, and a trifluoromethylphenyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H22F3N5OS |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C26H22F3N5OS/c1-17-3-9-20(10-4-17)24-32-33-25(34(24)22-13-5-18(2)6-14-22)36-16-23(35)31-30-15-19-7-11-21(12-8-19)26(27,28)29/h3-15H,16H2,1-2H3,(H,31,35)/b30-15+ |
InChI Key |
WWJDZIOMSTZTSY-FJEPWZHXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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